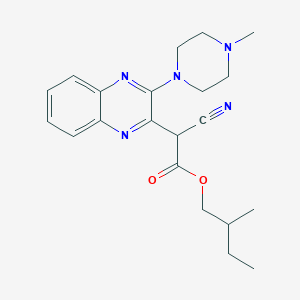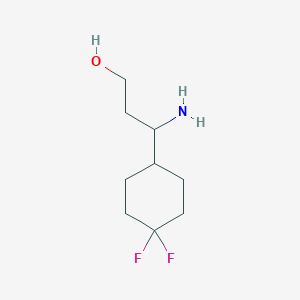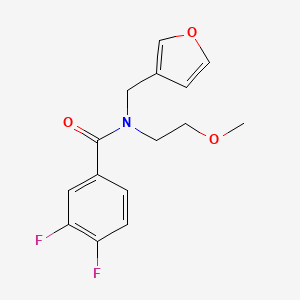
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to "3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide" have been synthesized through various chemical reactions, highlighting their importance in the field of organic chemistry. For example, novel transformations of amino and carbonyl/nitrile groups in thiophenes have led to the synthesis of thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, showcasing the compound's utility in creating heterocyclic structures with potential biological activities (Pokhodylo, Shyyka, Savka, & Obushak, 2010). Similarly, azetidinone derivatives, such as 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives, have been synthesized and characterized, indicating the structural versatility and potential for further chemical modifications of these compounds (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Potential Biological Activities
These compounds have been evaluated for various biological activities, including antibacterial, antifungal, antitubercular, and antimicrobial effects. For instance, a series of 2-azetidinone derivatives showed acceptable activities against bacterial, fungal, and mycobacterial strains, suggesting their potential as lead compounds for developing new antimicrobial agents (Sharma, Samadhiya, Srivastava, & Srivastava, 2012). Moreover, the synthesis of compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides has led to novel structures with potential for antimicrobial evaluation and docking studies, further underscoring the importance of these compounds in medicinal chemistry (Talupur, Satheesh, & Chandrasekhar, 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme xanthine oxidase (XO) . XO is a type of oxidoreductase, an enzyme that catalyzes the transfer of electrons from one molecule to another. It plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid .
Mode of Action
The compound interacts with its target, XO, by inhibiting its activity . This inhibition prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid
Biochemical Pathways
The inhibition of XO affects the purine catabolism pathway. Under normal conditions, XO catalyzes the last two steps of purine catabolism, which involves the conversion of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting XO, this compound prevents these conversions, leading to a decrease in uric acid production .
Pharmacokinetics
It was noted that the compound displayed favorable drug-like properties This suggests that it may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability
Result of Action
The primary result of the compound’s action is a reduction in the levels of uric acid in the body . This could potentially be beneficial in conditions such as gout, where there is an overproduction of uric acid.
Propiedades
IUPAC Name |
3-[4-(phenoxymethyl)triazol-1-yl]-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-17(18-16-7-4-8-25-16)21-10-14(11-21)22-9-13(19-20-22)12-24-15-5-2-1-3-6-15/h1-9,14H,10-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGQZSHPPRVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-difluorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2457396.png)



![3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2457401.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2457403.png)
![2-(3-(3,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2457405.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2457411.png)
![(Z)-ethyl 1-methyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2457412.png)



![2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide](/img/structure/B2457417.png)
